(1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate
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Overview
Description
(1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is characterized by the presence of a cyclohexyl ring substituted with a dimethylcarbamoyl group and an acetate group. The stereochemistry (1R,3S) denotes the configuration of the substituents on the cyclohexyl ring, which can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including cyclization reactions of linear precursors or ring-closing metathesis.
Introduction of the Dimethylcarbamoyl Group: This step involves the reaction of the cyclohexyl ring with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to convert the carbamoyl group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols replace the dimethylcarbamoyl moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Hydrolysis: Cyclohexanol and acetic acid.
Reduction: (1R,3S)-3-Aminocyclohexyl acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Scientific Research Applications
(1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the dimethylcarbamoyl group may interact with active sites of enzymes, inhibiting their activity, while the acetate group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(Dimethylcarbamoyl)cyclohexanol: Similar structure but lacks the acetate group.
(1R,3S)-3-(Ethylcarbamoyl)cyclohexyl acetate: Similar structure but with an ethylcarbamoyl group instead of dimethylcarbamoyl.
(1R,3S)-3-(Dimethylcarbamoyl)cyclopentyl acetate: Similar structure but with a cyclopentyl ring instead of cyclohexyl.
Uniqueness
(1R,3S)-3-(Dimethylcarbamoyl)cyclohexyl acetate is unique due to its specific stereochemistry and the presence of both dimethylcarbamoyl and acetate groups. This combination of features can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
CAS No. |
61471-30-5 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[(1R,3S)-3-(dimethylcarbamoyl)cyclohexyl] acetate |
InChI |
InChI=1S/C11H19NO3/c1-8(13)15-10-6-4-5-9(7-10)11(14)12(2)3/h9-10H,4-7H2,1-3H3/t9-,10+/m0/s1 |
InChI Key |
YBDCBAKGNQACFS-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)C(=O)N(C)C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)C(=O)N(C)C |
Origin of Product |
United States |
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